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Compound of Interest

(5-Methoxypyridin-3-
Compound Name:
YL)methanamine

Cat. No.: B1457164

Introduction

(5-Methoxypyridin-3-YL)methanamine is a substituted pyridine derivative that serves as a
valuable building block in medicinal chemistry and materials science. Its unique arrangement of
a basic aminomethyl group, a methoxy substituent, and a pyridine core makes it an important
synthon for creating complex molecular architectures with potential applications in drug
discovery. Accurate and unambiguous structural confirmation is paramount for any research or
development involving this compound. This guide provides an in-depth analysis of the essential
spectroscopic techniques used to characterize (5-Methoxypyridin-3-YL)methanamine:
Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass
Spectrometry (MS).

This document is designed for researchers, scientists, and drug development professionals. It
moves beyond a simple presentation of data, offering insights into the causal relationships
between molecular structure and spectral features, detailed experimental protocols, and the
logic behind analytical choices to ensure scientific integrity.

Molecular Structure and Atom Numbering

To facilitate a clear correlation between the molecule's structure and its spectroscopic data, a
standardized atom numbering system is employed. The following diagram illustrates the
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structure of (5-Methoxypyridin-3-YL)methanamine.

Caption: Molecular structure of (5-Methoxypyridin-3-YL)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule. For (5-Methoxypyridin-3-YL)methanamine, both 1H and 3C NMR
provide definitive structural information.

'H NMR Spectroscopy

The proton NMR spectrum provides information on the number of different types of protons,
their electronic environment, and their proximity to other protons. Based on the structure, we
anticipate signals for three distinct aromatic protons, a methylene group (-CHz-), an amine
group (-NHz), and a methoxy group (-OCH3).

Table 1: Predicted *H NMR Spectral Data (in DMSO-ds, 400 MHz)

Chemical Shift o ] )
Atom # Multiplicity Integration Assignment
(3, ppm)
H2 ~8.2 Singlet (s) 1H Aromatic H
H4 ~7.4 Singlet (s) 1H Aromatic H
H6 ~8.1 Singlet (s) 1H Aromatic H
-CH2-
H7 ~3.8 Singlet (s) 2H
(Methylene)
Broad Singlet (br ]
H8 ~2.1 2H -NHz (Amine)

s)

| H10 | ~3.85 | Singlet (s) | 3H | -OCHs (Methoxy) |

Note: Chemical shifts are estimations based on analogous structures. The amine protons (H8)
are exchangeable with D20 and their chemical shift can vary with concentration and

temperature.
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Interpretation:

e Aromatic Protons (H2, H4, H6): The protons on the pyridine ring are expected to appear in
the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current.
The electron-withdrawing nitrogen atom further deshields the adjacent protons at C2 and C6,
causing them to resonate at a lower field than the proton at C4.

o Methylene Protons (H7): The -CHz- protons are adjacent to the pyridine ring and the amine
group, placing their signal around 3.8 ppm. This is a characteristic shift for benzylic-type
protons.

o Methoxy Protons (H10): The three protons of the methoxy group are equivalent and attached
to an oxygen atom, resulting in a sharp singlet around 3.85 ppm.

o Amine Protons (H8): The -NH:z protons typically appear as a broad singlet due to quadrupole
broadening from the nitrogen atom and potential hydrogen exchange. The chemical shift is
highly variable.

3C NMR Spectroscopy

The 3C NMR spectrum reveals the number of unique carbon environments in the molecule. (5-
Methoxypyridin-3-YL)methanamine has 7 distinct carbon atoms, and thus, 7 signals are
expected.

Table 2: Predicted 13C NMR Spectral Data (in DMSO-ds, 101 MHZz)

Atom # Chemical Shift (6, ppm) Assighment

Cc2 ~140.0 Aromatic CH

C3 ~135.5 Aromatic C (quaternary)
C4 ~122.0 Aromatic CH

C5 ~155.0 Aromatic C-O (quaternary)
C6 ~138.0 Aromatic CH

Cc7 ~42.5 -CHz- (Methylene)
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| C10 | ~55.1 | -OCHs (Methoxy) |
Interpretation:

o Aromatic Carbons (C2-C6): These carbons resonate in the typical aromatic region (120-160
ppm). The carbon attached to the oxygen (C5) is the most deshielded due to oxygen's high
electronegativity. The quaternary carbons (C3 and C5) can be identified through techniques
like DEPT-135, where they would be absent.

» Methylene Carbon (C7): This aliphatic carbon appears upfield, around 42.5 ppm.

¢ Methoxy Carbon (C10): The methoxy carbon signal is found around 55.1 ppm, a
characteristic region for sp3 carbons bonded to oxygen.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm~—2) Vibration Type Functional Group

N-H Symmetric & ] ]
3400-3250 . Primary Amine (-NH2)
Asymmetric Stretch

3100-3000 C-H Aromatic Stretch Pyridine Ring
2950-2850 C-H Aliphatic Stretch -CHz- and -OCHs
1600-1550 C=N and C=C Ring Stretch Pyridine Ring
1650-1580 N-H Scissoring (Bend) Primary Amine (-NHz2)
1250-1200 C-0O-C Asymmetric Stretch Aryl Ether

| 1050-1000 | C-O-C Symmetric Stretch | Aryl Ether |

Interpretation: The IR spectrum provides a distinct fingerprint for (5-Methoxypyridin-3-
YL)methanamine. The most telling features are the two sharp peaks in the 3400-3250 cm—?
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region, characteristic of the primary amine N-H stretches. The presence of both aromatic C-H
stretches above 3000 cm~* and aliphatic C-H stretches below 3000 cm~! confirms the hybrid
nature of the molecule. Strong absorptions corresponding to the pyridine ring stretches and the
C-0 ether linkage are also critical for confirmation. The spectrum of the related compound 3-
Aminopyridine shows characteristic N-H and aromatic stretching vibrations that serve as a
useful reference.[2][3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition
of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula,
while the fragmentation pattern in low-resolution MS gives clues about the molecule's structure.

e Molecular Formula: C7H10N20
¢ Molecular Weight: 138.17 g/mol
e Exact Mass: 138.0793 Da

Expected Fragmentation: Under electron ionization (EI), the molecular ion ([M]*’) at m/z = 138
would be observed. Key fragmentation pathways would include:

Loss of an amino group (*NH2): [M - 16]* - m/z = 122

Benzylic cleavage to lose *NH2CH2: [M - 30]* — m/z = 108

Loss of a methoxy radical (*OCHs): [M - 31]* - m/z = 107

Loss of formaldehyde (CH20) from the methoxy group: [M - 30]* - m/z = 108

( )

- *NH2 - «CH2NH:2 - *OCHs

D) G ) D
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Caption: Plausible EI-MS fragmentation pathways for the molecule.

Experimental Protocols & Workflow

Adherence to standardized protocols is essential for obtaining reproducible and reliable
spectroscopic data.

General Spectroscopic Analysis Workflow

The overall process from sample handling to data interpretation follows a logical sequence to
ensure data integrity.

Sample Preparation

Dissolve in
Deuterated Solvent
(e.g., DMSO-ds)

Prepare KBr Pellet Dilute in Volatile
or use ATR Solvent (e.g., MeOH)

Data Acquisition

Acquire 1H, 13C, COSY Acquire Spectrum Acquire Spectrum
(400 MHz Spectrometer) (FT-IR Spectrometer) (GC-MS or LC-MS)
Data Analysis

Process Spectra
(Baseline Correction, Integration)

:

Assign Signals &
Correlate with Structure

:

Compile Final Report
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Caption: General workflow for spectroscopic characterization.

Protocol for NMR Data Acquisition

Sample Preparation: Weigh approximately 5-10 mg of (5-Methoxypyridin-3-
YL)methanamine and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-
ds, CDCIs) in a clean, dry NMR tube.

Instrument Setup: Insert the sample into a calibrated NMR spectrometer (e.g., 400 MHz).
Tune and shim the instrument to optimize magnetic field homogeneity.

H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. A typical
experiment uses 16-32 scans with a relaxation delay of 1-2 seconds.

13C NMR Acquisition: Acquire a proton-decoupled 13C spectrum. Due to the lower natural
abundance of 13C, more scans (e.g., 1024 or more) are required. Use of DEPT-135 and

DEPT-90 pulse sequences is recommended to differentiate between CH, CHz, and CHs

groups.

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate
software. This involves Fourier transformation, phase correction, and baseline correction.
Calibrate the *H spectrum to the residual solvent peak (e.g., DMSO-ds at 2.50 ppm) and the
13C spectrum accordingly (DMSO-ds at 39.52 ppm).[4]

Protocol for FT-IR Data Acquisition (ATR Method)

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by
wiping it with a solvent like isopropanol and allowing it to dry.

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial
to subtract atmospheric (CO2, H20) and instrument-related absorptions.

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal,
ensuring complete coverage of the crystal surface.
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» Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact
between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-
32 scans at a resolution of 4 cm™1.

o Data Processing: The software will automatically ratio the sample scan against the
background scan to produce the final absorbance or transmittance spectrum.

Protocol for Mass Spectrometry Data Acquisition (GC-
MS)

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent
such as methanol or ethyl acetate.

e Instrument Setup: Use a gas chromatograph equipped with a suitable capillary column (e.g.,
DB-5ms). Set an appropriate temperature program for the GC oven to ensure separation
from any impurities. Set the mass spectrometer to scan a relevant mass range (e.g., m/z 40-
400) in electron ionization (El) mode.

e Injection: Inject 1 yL of the prepared sample into the GC inlet.

» Data Acquisition: The instrument software will record the total ion chromatogram (TIC) and
the mass spectrum for each eluting peak.

» Data Analysis: Identify the peak corresponding to (5-Methoxypyridin-3-YL)methanamine in
the TIC. Analyze its mass spectrum, identifying the molecular ion peak and major fragment
ions to confirm the structure.

Conclusion

The structural elucidation of (5-Methoxypyridin-3-YL)methanamine is definitively achieved
through a combination of NMR, IR, and MS techniques. *H and 3C NMR spectroscopy
provides a detailed map of the carbon-hydrogen framework. IR spectroscopy confirms the
presence of key functional groups, notably the primary amine and aryl ether moieties. Finally,
mass spectrometry validates the molecular weight and provides structural confirmation through
predictable fragmentation patterns. Together, these methods form a robust analytical workflow,
ensuring the identity, purity, and quality of this important chemical building block for its
application in scientific research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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